molecular formula C9H8BrClO3 B1604443 Methyl 5-bromo-4-chloro-2-methoxybenzoate CAS No. 951885-11-3

Methyl 5-bromo-4-chloro-2-methoxybenzoate

Cat. No.: B1604443
CAS No.: 951885-11-3
M. Wt: 279.51 g/mol
InChI Key: PEPILDJCUDNKGU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-chloro-2-methoxybenzoate: is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of benzoic acid and features bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate typically involves the esterification of 5-bromo-4-chloro-2-methoxybenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4-chloro-2-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzoates.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

Chemistry: Methyl 5-bromo-4-chloro-2-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a key component in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-chloro-2-methoxybenzoate depends on its specific application. In chemical reactions, the compound’s functional groups (bromine, chlorine, and methoxy) play a crucial role in determining its reactivity and interaction with other molecules. For instance, in substitution reactions, the electron-withdrawing effects of bromine and chlorine can influence the nucleophilicity of the compound.

Comparison with Similar Compounds

  • Methyl 5-chloro-2-methoxybenzoate
  • Methyl 5-borono-4-chloro-2-methoxybenzoate
  • Methyl 5-bromo-2-chloro-4-methoxybenzoate

Comparison: Methyl 5-bromo-4-chloro-2-methoxybenzoate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and properties. Compared to Methyl 5-chloro-2-methoxybenzoate, the additional bromine atom in this compound can enhance its potential for further functionalization and derivatization. Similarly, the presence of different halogens in Methyl 5-bromo-2-chloro-4-methoxybenzoate can lead to variations in its reactivity and applications.

Properties

IUPAC Name

methyl 5-bromo-4-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPILDJCUDNKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650067
Record name Methyl 5-bromo-4-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-11-3
Record name Methyl 5-bromo-4-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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